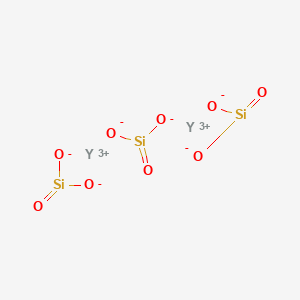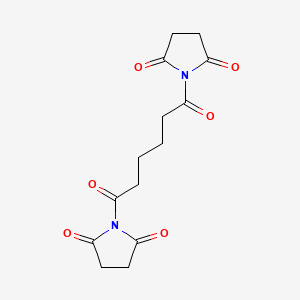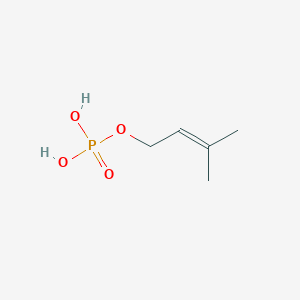
Nervonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nervonamide is a primary fatty amide resulting from the formal condensation of the carboxy group of (15Z)-tetracosenoic acid with ammonia. It derives from a (15Z)-tetracosenoic acid.
Aplicaciones Científicas De Investigación
Advances in Research on Nervonic Acid
Nervonic acid is a core natural ingredient with special biological functions in brain nerve cells and tissues, crucial for human health, especially brain health. It plays a significant role in the prevention and treatment of various encephalopathies, including multiple sclerosis, adrenoleukodystrophy, Zellweger syndrome, Alzheimer's disease, and more (Liu, 2014).
Nervonic Acid Production in Plants
Nervonic acid (NA) is a very-long-chain monounsaturated fatty acid, essential for brain development. The development of NA-enriched plant oil as feedstocks for studying NA's biological functions is encouraged. NA biosynthesis and assembly, resources from plants, and genetic engineering of NA biosynthesis in oil crops have been focused on, highlighting prospects for NA application in nutraceutical, pharmaceutical, and chemical industries (Fang Liu et al., 2021).
Mini Review of Nervonic Acid
This review emphasizes NA's sources, including oil crop seeds, oil-producing microalgae, and other microorganisms. Its functionality includes treatments for demyelinating diseases and acquired immunodeficiency syndrome, and prediction of mortality due to cardiovascular diseases and chronic kidney disease (Qi Li et al., 2019).
Seed Oil Content and Fatty Acid Composition in Acer Species
This study identifies and analyzes NA-containing Acer species as potential NA resource plants. NA was detected in all samples, but the content varied significantly among species. This research is crucial for guiding subsequent species breeding programs for NA production (Xing He et al., 2020).
Propiedades
Fórmula molecular |
C24H47NO |
|---|---|
Peso molecular |
365.6 g/mol |
Nombre IUPAC |
(Z)-tetracos-15-enamide |
InChI |
InChI=1S/C24H47NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10H,2-8,11-23H2,1H3,(H2,25,26)/b10-9- |
Clave InChI |
FXUDPARCGRIVON-KTKRTIGZSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)N |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


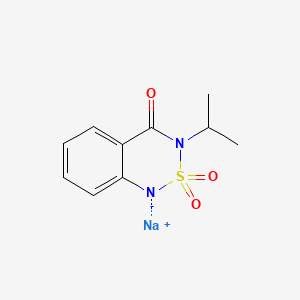

![2-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid;(2S)-2,6-diaminohexanoic acid](/img/structure/B1253998.png)
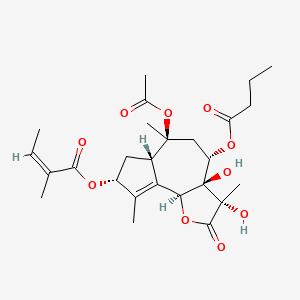

![2,3-Dihydroxy-5-propyl-1a,2,3,5,6,7a-hexahydrooxireno[2,3-g]isochromen-7-one](/img/structure/B1254001.png)
